molecular formula C21H28N2O B3808988 2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol

2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol

Cat. No.: B3808988
M. Wt: 324.5 g/mol
InChI Key: OLGJDHJJXBUFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol is a complex organic compound that features a piperidine ring, a phenol group, and a methyl(2-phenylethyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenol group and the methyl(2-phenylethyl)amino substituent. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the phenol and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its various substituted derivatives share structural similarities.

    Phenol Derivatives: Compounds containing phenol groups, such as hydroquinone and catechol.

    Aminoalkyl Substituted Compounds: Compounds with similar aminoalkyl substituents, such as amphetamine and methamphetamine.

Uniqueness

2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-22(15-13-18-8-3-2-4-9-18)20-11-7-14-23(17-20)16-19-10-5-6-12-21(19)24/h2-6,8-10,12,20,24H,7,11,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGJDHJJXBUFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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